molecular formula C5H3BrN2O3 B586276 5-Bromo-2-nitropyridin-3-OL CAS No. 691872-15-8

5-Bromo-2-nitropyridin-3-OL

Cat. No.: B586276
CAS No.: 691872-15-8
M. Wt: 218.994
InChI Key: OOPJQYJTWRBGME-UHFFFAOYSA-N
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Description

5-Bromo-2-nitropyridin-3-OL is a chemical compound with the molecular formula C5H3BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitropyridin-3-OL typically involves the bromination and nitration of pyridine derivatives. One common method includes the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetonitrile at low temperatures (0-5°C) to yield 5-bromo-2-aminopyridine. This intermediate is then subjected to nitration using nitric acid to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and nitration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-nitropyridin-3-OL undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atom.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Reduction: The major product is 5-bromo-2-aminopyridin-3-OL.

    Oxidation: Products vary based on the extent of oxidation and the specific oxidizing agent used.

Scientific Research Applications

5-Bromo-2-nitropyridin-3-OL has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitropyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and nitro groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Bromo-2-nitropyridine
  • 5-Bromo-3-nitropyridine-2-carbonitrile
  • 5-Bromo-3-nitropyridin-2-OL

Comparison: 5-Bromo-2-nitropyridin-3-OL is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry. Compared to similar compounds, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activity.

Properties

IUPAC Name

5-bromo-2-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPJQYJTWRBGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697422
Record name 5-Bromo-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691872-15-8
Record name 5-Bromo-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-bromosuccinimide (165 g, 0.927 mole) was added portionwise over 5 h to a solution of 3-hydroxy-2-nitropyridine (100.0 g, 0.714 mole) in DMF (1 L) at 0° C. The resulting mixture was stirred at room temperature for 15 hr then was concentrated in vacuo. The residue was taken up in Et2O (500 mL) and stirred for 30 min. The precipitate was removed by suction filtration, and the filtrate was concentrated in vacuo to afford the title compound (180 g): MS (ES) m/e 219 (M+H)+. This material was used without further purification.
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Bromo-3-hydroxylpyridine (2 g, 0.011 mol) was dissolved in concentrated sulfuric acid (6 mL), fuming nitric acid (0.52 mL, 0.011 mol) was added under ice-cooling, and the mixture was stirred for 20 hours. The reaction mixture was gently poured into ice water and the mixture was stirred. The precipitated solid was filtered and washed with water to give the object product as a pale-yellow solid (2.2 g, yield 90%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

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